Polyvinylformaldéhyde

Vue d'ensemble

Description

Ethenol;ethenoxymethoxyethene;ethenyl acetate is a polymer derived from polyvinyl alcohol through a process known as acetalization with formaldehyde. This compound is known for its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents. These properties make it a versatile material, particularly in the electronics industry where it is used as an insulating material .

Applications De Recherche Scientifique

Ethenol;ethenoxymethoxyethene;ethenyl acetate has a wide range of applications in scientific research and industry:

Electronics: It is extensively used as an insulating material for copper wires and cables in electric motors and transformers.

Environmental: It is employed in the preparation of porous membranes for water treatment and gas separation.

Industrial: Ethenol;ethenoxymethoxyethene;ethenyl acetate is used in the manufacture of adhesives, coatings, and protective films.

Mécanisme D'action

Target of Action

Polyvinylformal (PVF) is a copolymer of polyvinyl acetal, polyvinyl alcohol, and polyvinyl acetate . It is primarily targeted for use in various industrial applications due to its desirable properties. For instance, it is widely used in alpha spectrometry, electron microscopy substrates, and radiation-transparent vacuum windows . It also plays a crucial role in the positioning of the fuel capsule within the hohlraum inside the fusion target used to achieve thermonuclear ignition in the National Ignition Facility .

Mode of Action

The mode of action of PVF is primarily through its interaction with other substances during its formation. PVF can be prepared from polyvinyl acetate using an acid-catalyzed reaction involving formaldehyde in aqueous media . The acetic acid:water:formaldehyde ratio used during synthesis can be altered to modify the composition of the monomers within the resulting polymer in order to maximize material performance .

Biochemical Pathways

For instance, the acetalization process, which involves the reaction of polyvinyl alcohol with formaldehyde, is crucial in the formation of PVF .

Pharmacokinetics

For instance, the acetalization degree of PVF, which can be revealed by the intensity ratio of O–H and C–H stretching mode, can affect its properties .

Result of Action

The result of PVF’s action is primarily seen in its physical properties and its interaction with the environment. For instance, the addition of different concentrations of water to a copolymer of polyvinyl acetal, polyvinyl alcohol, and polyvinyl acetate during the formation of PVF can influence its properties . The radius of gyration of the polymer chain decreases, whereas the cohesive energy density increases with the addition of water molecules .

Action Environment

The action of PVF can be influenced by environmental factors. For instance, previous investigations have shown that formvar films readily absorb and desorb water and that formvar film strength is reduced by exposure to high humidity levels . Therefore, the environmental conditions can significantly influence the properties and performance of PVF.

Analyse Biochimique

Biochemical Properties

Polyvinylformal is a formaldehyde polymer derived from polyvinyl alcohol . The polymerization process results in the formation of a chain-like molecular structure with formal groups attached . Some properties of Polyvinylformal that stand out include its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents . This allows it to function efficiently as an insulating material in high-stress environments .

Cellular Effects

Research on similar polymers like polyvinyl alcohol suggests that they can influence cellular proliferation and maintain levels of stemness-related gene expression . Polyvinylformal resin (PVF) 3D scaffolds made by cross-linked PVA can function in serum-free, long-term 3D cultures to support maintenance of sphere- or tumor-like cell masses for diverse cancer cell types .

Molecular Mechanism

The molecular mechanism of Polyvinylformal is primarily related to its physical properties rather than biochemical interactions .

Temporal Effects in Laboratory Settings

The acetalization reaction, a key step in the synthesis of Polyvinylformal, is completed within the time that provides the stability of the foam from aqueous solution of polyvinyl alcohol (at least 20–30 min) . The optimal temperature to obtain Polyvinylformal from aqueous solutions of polyvinyl alcohol is considered as 40–45°С .

Metabolic Pathways

Polyvinylformal is not typically involved in metabolic pathways as it is a synthetic polymer . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Due to its properties, it is likely that it remains primarily extracellular and does not significantly accumulate within cells .

Subcellular Localization

As a synthetic polymer, Polyvinylformal does not have a specific subcellular localization . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles .

Méthodes De Préparation

The production of polyvinylformal involves several key steps:

Polymerization: Vinyl acetate monomers are polymerized using a suitable catalyst to form polyvinyl acetate.

Hydrolysis: The polyvinyl acetate is partially hydrolyzed, removing some of the acetate groups and replacing them with alcohol (hydroxyl) groups to form polyvinyl alcohol.

Acetalization: The polyvinyl alcohol undergoes acetalization with formaldehyde to form polyvinylformal.

In industrial settings, the acetalization reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, at an optimal temperature range of 40-45°C .

Analyse Des Réactions Chimiques

Ethenol;ethenoxymethoxyethene;ethenyl acetate undergoes various chemical reactions, including:

Oxidation: Ethenol;ethenoxymethoxyethene;ethenyl acetate can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of different derivatives.

Common reagents used in these reactions include formaldehyde, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Ethenol;ethenoxymethoxyethene;ethenyl acetate is often compared with other similar compounds such as polyvinyl acetate and polyvinyl butyral. While all three are derived from polyvinyl alcohol, they differ in their chemical properties and applications:

Polyvinyl Acetate: Used primarily in adhesives and coatings, it lacks the thermal stability and dielectric strength of polyvinylformal.

Polyvinyl Butyral: Known for its use in laminated safety glass, it offers excellent adhesion and flexibility but does not match the insulating properties of polyvinylformal.

Ethenol;ethenoxymethoxyethene;ethenyl acetate’s unique combination of properties makes it particularly suitable for high-stress environments where long-term durability and stability are required .

Activité Biologique

Ethenol (also known as vinyl alcohol), ethenoxymethoxyethene, and ethenyl acetate are organic compounds with significant biological activities. This article explores their pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Compounds

- Ethenol (Vinyl Alcohol) : A simple alcohol that is unstable and readily converts to acetaldehyde.

- Ethenoxymethoxyethene : A derivative of ethenol, potentially used in various chemical syntheses.

- Ethenyl Acetate (Vinyl Acetate) : An important monomer in the production of polymers and has been studied for its biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds derived from plants, including those containing ethenol and its derivatives. For instance, research on the extracts from Ephedra foeminea demonstrated that ethyl acetate and ethanol extracts significantly reduced the viability of U2OS osteosarcoma cells. The study reported:

- IC50 Values :

- Water extract: 30.761 ± 1.4 μg/mL

- Ethyl acetate extract: 80.35 ± 1.233 μg/mL

- Ethanol extract: 97.499 ± 1.188 μg/mL

These extracts also inhibited cell migration and downregulated the expression of genes such as beta-catenin, which is implicated in cancer progression .

Antioxidant Activity

Ethenyl acetate has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that compounds with vinyl groups often exhibit enhanced antioxidant activity due to their ability to donate electrons.

The biological activities of these compounds can be attributed to several mechanisms:

- Gene Regulation : As noted in the study on E. foeminea, compounds influence gene expression involved in cell proliferation and migration, particularly through pathways like Wnt signaling, which regulates beta-catenin levels .

- Antimicrobial Effects : Preliminary studies suggest that ethenyl acetate exhibits antimicrobial properties, making it a candidate for further research into its use as a natural preservative or therapeutic agent against infections .

Data Tables

| Compound | Biological Activity | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Ethenol | Anticancer | N/A | Gene regulation (e.g., beta-catenin) |

| Ethenoxymethoxyethene | Potentially anticancer | N/A | Not extensively studied |

| Ethenyl Acetate | Antioxidant, antimicrobial | N/A | Electron donation, free radical scavenging |

Case Studies

- Case Study on E. foeminea : This study demonstrated that both ethanol and ethyl acetate extracts could significantly reduce U2OS cell viability and migration abilities by modulating critical genes involved in these processes .

- Antimicrobial Potential : Research on the phytochemical profile of various plant extracts containing ethenyl acetate has shown promising results against common pathogens, indicating its potential use in developing new antimicrobial agents .

Propriétés

IUPAC Name |

ethenol;ethenoxymethoxyethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGLZRNKJSJOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

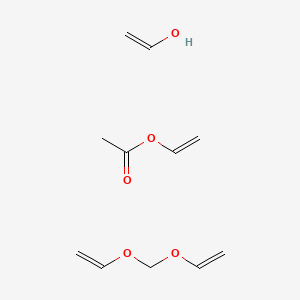

CC(=O)OC=C.C=CO.C=COCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63450-15-7 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1′-[methylenebis(oxy)]bis[ethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white granular solid with a slightly pungent odor; [Scientific Polymer Products MSDS] | |

| Record name | Vinyl alcohol-vinyl acetate-vinyl formal copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63450-15-7 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.